Bis-PEG25-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

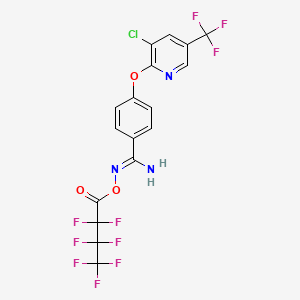

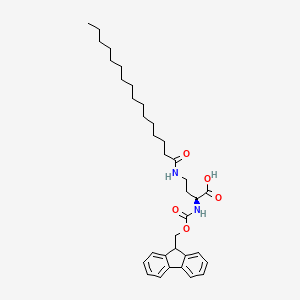

Bis-PEG25-acid is a PEG-based PROTAC linker . It is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Bis-PEG25-acid can be used in the synthesis of PROTACs . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular weight of Bis-PEG25-acid is 1219.40 . Its molecular formula is C54H106O29 .Chemical Reactions Analysis

The terminal carboxylic acids of Bis-PEG25-acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

Bis-PEG25-acid has a molecular weight of 1219.4 g/mol . The storage condition is -20°C .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Bis-PEG25-acid is utilized in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The hydrophilic PEG spacer allows for increased solubility in aqueous media, which is crucial for the bioavailability of drugs. Additionally, the terminal carboxylic acid groups can form stable amide bonds with primary amine groups, facilitating the attachment of drugs to the PEG linker .

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, Bis-PEG25-acid plays a pivotal role in the formation of ADCs. The compound acts as a linker that connects cytotoxic drugs to antibodies, which specifically target cancer cells. This selective delivery minimizes the impact on healthy cells and reduces side effects .

PEGylation of Therapeutic Molecules

PEGylation refers to the modification of therapeutic molecules like peptides, proteins, and antibody fragments with PEG linkers. Bis-PEG25-acid, with its two terminal carboxylic acid groups, is ideal for this purpose. PEGylation can significantly alter the physiochemical properties of molecules, leading to improved therapeutic efficacy and reduced immunogenicity .

Bioconjugation

Bioconjugation involves the chemical linking of two biomolecules to create a new entity with unique properties. Bis-PEG25-acid is often used as a biochemical linker in this process due to its biocompatibility and ability to form stable bonds, thus enabling the creation of complex biomolecular constructs .

Diagnostic Imaging

In diagnostic imaging, Bis-PEG25-acid can be used to attach imaging agents to targeting molecules, such as antibodies or peptides. This allows for the enhanced visualization of specific tissues or disease states, aiding in the diagnosis and monitoring of various medical conditions .

Enzymatic Detection

Bis-PEG25-acid is also applied in enzymatic detection methods. It can be used to link enzymes to substrates or inhibitors, thereby facilitating the detection and measurement of enzyme activity. This has important implications for research in biochemistry and molecular biology .

Wirkmechanismus

Target of Action

Bis-PEG25-acid is a PEG linker containing two terminal carboxylic acid groups . The primary targets of Bis-PEG25-acid are primary amine groups . These amine groups are abundant in biological systems and play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acids of Bis-PEG25-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction allows Bis-PEG25-acid to link molecules together, making it a valuable tool in the synthesis of complex molecules.

Biochemical Pathways

Bis-PEG25-acid is used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The exact pathways affected by Bis-PEG25-acid would depend on the specific target protein of the PROTAC.

Pharmacokinetics

The hydrophilic peg spacer in bis-peg25-acid increases its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The result of Bis-PEG25-acid’s action is the formation of a stable amide bond with primary amine groups . This allows it to link together different molecules, enabling the creation of complex structures such as PROTACs . The molecular and cellular effects of Bis-PEG25-acid’s action would therefore depend on the specific molecules it is used to link together.

Action Environment

The action of Bis-PEG25-acid is influenced by the presence of activators such as EDC or HATU, which are required for it to form an amide bond with primary amine groups

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H106O29/c55-53(56)1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-54(57)58/h1-52H2,(H,55,56)(H,57,58) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUWRTVELIBUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H106O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1219.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG25-acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)